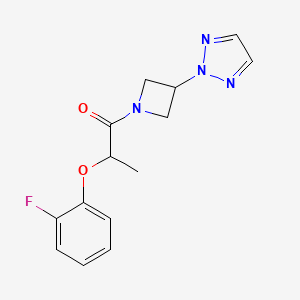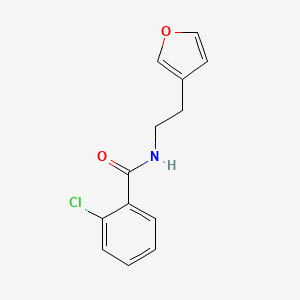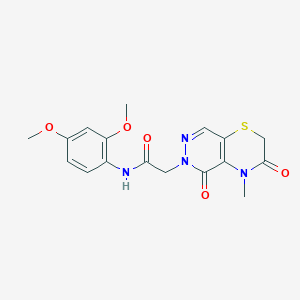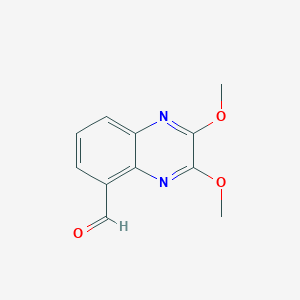
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea, also known as PF-04971729, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, suggesting that it could be a valuable tool in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is complex and involves the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of several protein kinases, including the PI3K and mTOR kinases, which are involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of several other enzymes and signaling pathways that are involved in inflammation and immune system regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease or condition being studied. In preclinical studies, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation and improve immune system function in several disease models.
Advantages and Limitations for Lab Experiments
One advantage of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for the study of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea. One possible application is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Additionally, this compound could be studied for its potential anti-inflammatory and immunomodulatory effects in various disease models. Finally, further studies could be conducted to determine the safety and efficacy of this compound in humans, which could lead to its eventual use as a therapeutic agent.
Synthesis Methods
The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea involves several steps, including the preparation of the key intermediate 3-(2,6-difluorophenyl)urea, which is then coupled with 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxaldehyde to form the final product. The synthesis of this compound has been described in detail in several publications, and it has been shown to be a reliable and reproducible process.
Scientific Research Applications
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has been shown to inhibit the activity of several key enzymes and signaling pathways that are involved in the development and progression of these diseases.
properties
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O/c19-13-2-1-3-14(20)16(13)25-18(27)24-11-12-4-8-26(9-5-12)17-15(10-21)22-6-7-23-17/h1-3,6-7,12H,4-5,8-9,11H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOBCFBLDXSMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2789215.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2789216.png)







![Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2789232.png)

![5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol](/img/structure/B2789235.png)

